N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide
Description
N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide: is a synthetic organic compound that features a unique combination of oxane, pyrrole, and pyrazole moieties
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-14(16-12-3-7-20-8-4-12)11-18-10-13(9-15-18)17-5-1-2-6-17/h1-2,5-6,9-10,12H,3-4,7-8,11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSSSYYQROFSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)CN2C=C(C=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide can be approached through a multi-step process:
Formation of the oxane ring: Starting from a suitable diol, the oxane ring can be formed through cyclization using an acid catalyst.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.
Formation of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or an amine.
Coupling reactions: The oxane, pyrazole, and pyrrole rings can be coupled through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide: can be compared with other compounds containing oxane, pyrrole, and pyrazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
